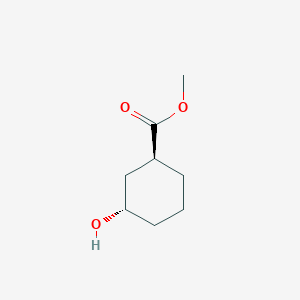
(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate, also known as MHC, is a chemical compound that has gained significant attention in the field of organic chemistry. It is a chiral molecule that has a cyclohexane ring with a carboxylate group and a hydroxyl group attached to it. MHC has been synthesized using various methods, and its potential applications in scientific research have been studied extensively.
Wirkmechanismus
The mechanism of action of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is not fully understood. However, it is believed that (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate acts as a chiral auxiliary, which helps to control the stereochemistry of the reaction. (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is also believed to act as a Lewis acid, which helps to activate the substrate and facilitate the reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate. However, studies have shown that (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is non-toxic and does not exhibit any significant adverse effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate in lab experiments is its high enantioselectivity, which makes it an excellent chiral building block. (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate in scientific research. One potential area of research is the development of new synthetic methods for (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate, which could lead to more efficient and cost-effective synthesis. Another area of research is the development of new applications for (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate, such as in the synthesis of new pharmaceuticals and natural products. Additionally, further studies are needed to fully understand the mechanism of action of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate and its potential uses in asymmetric catalysis.
Synthesemethoden
(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate can be synthesized using several methods, including the Sharpless asymmetric dihydroxylation method, the Evans' asymmetric alkylation method, and the Corey-Bakshi-Shibata (CBS) reduction method. Among these methods, the CBS reduction method is the most commonly used method for synthesizing (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate. This method involves the reduction of a ketone using an organocopper reagent, followed by a protonation step to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate has been used in several scientific research applications. It is commonly used as a chiral building block in the synthesis of pharmaceuticals and natural products. (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate has also been used as a ligand in asymmetric catalysis, where it has been found to exhibit excellent enantioselectivity. In addition, (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate has been used in the synthesis of chiral auxiliaries, which are used in the preparation of chiral compounds.
Eigenschaften
IUPAC Name |
methyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQRLBFDJMSRMM-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@@H](C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

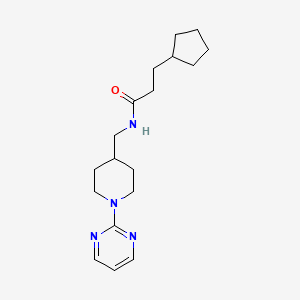

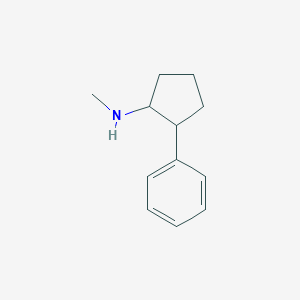
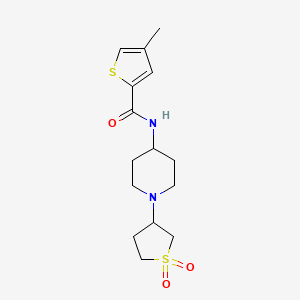
![N-(2,5-diethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2467851.png)
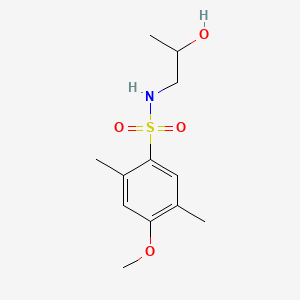
![1-[2-(3-Fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2467853.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2467854.png)
![(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol](/img/structure/B2467855.png)
![4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol](/img/structure/B2467857.png)
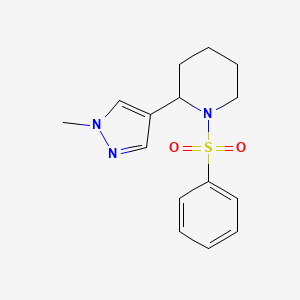
![N-(4-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2467859.png)
![ethyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2467862.png)
![N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2467865.png)